molecular formula C17H22N2O B1620559 6-(3,5-Diisopropylphenoxy)pyridin-3-amine CAS No. 219865-98-2

6-(3,5-Diisopropylphenoxy)pyridin-3-amine

Cat. No.: B1620559
CAS No.: 219865-98-2
M. Wt: 270.37 g/mol
InChI Key: GOKKPMOQLPFCPI-UHFFFAOYSA-N
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Description

6-(3,5-Diisopropylphenoxy)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with a phenoxy group at the 6-position and an amine group at the 3-position. The phenoxy group is further substituted with two isopropyl groups at the 3 and 5 positions. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Diisopropylphenoxy)pyridin-3-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under the catalysis of palladium. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Diisopropylphenoxy)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while reduction could produce a corresponding amine derivative.

Scientific Research Applications

6-(3,5-Diisopropylphenoxy)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3,5-Diisopropylphenoxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    6-(3,5-Diisopropylphenoxy)pyridin-2-amine: Similar structure but with the amine group at the 2-position.

    6-(3,5-Diisopropylphenoxy)pyridin-4-amine: Similar structure but with the amine group at the 4-position.

    6-(3,5-Diisopropylphenoxy)pyridin-3-ol: Similar structure but with a hydroxyl group instead of an amine group.

Uniqueness

6-(3,5-Diisopropylphenoxy)pyridin-3-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

6-[3,5-di(propan-2-yl)phenoxy]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-11(2)13-7-14(12(3)4)9-16(8-13)20-17-6-5-15(18)10-19-17/h5-12H,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKKPMOQLPFCPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)OC2=NC=C(C=C2)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384145
Record name 6-(3,5-diisopropylphenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219865-98-2
Record name 6-(3,5-diisopropylphenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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